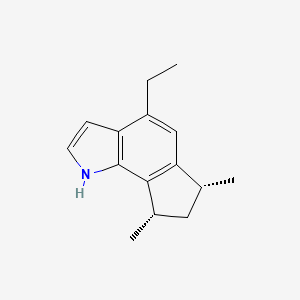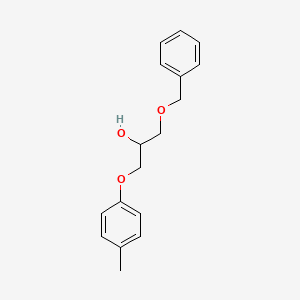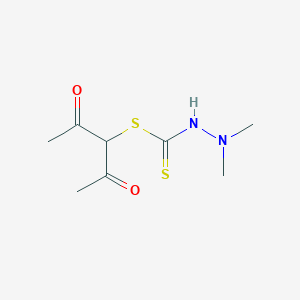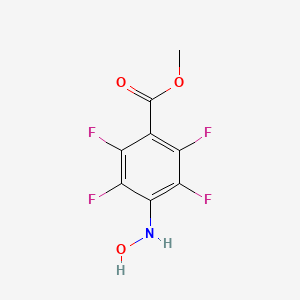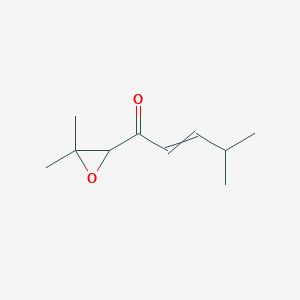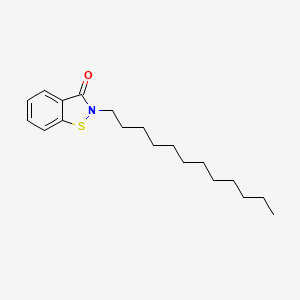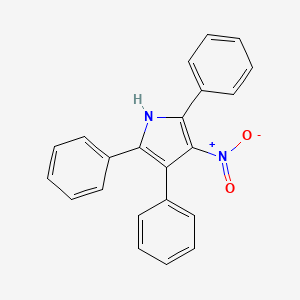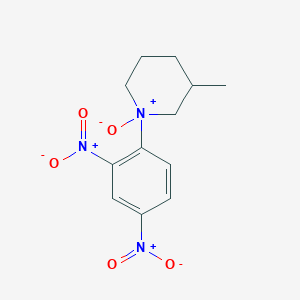![molecular formula C13H14O2 B14332275 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane CAS No. 111653-78-2](/img/structure/B14332275.png)
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is an organic compound characterized by a cyclopropylidene group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane typically involves the reaction of a cyclopropylidene derivative with a phenyl-substituted 1,3-dioxolane precursor. Common synthetic routes include:
Grignard Reaction: The reaction of a cyclopropylidene Grignard reagent with a phenyl-substituted 1,3-dioxolane under anhydrous conditions.
Suzuki-Miyaura Coupling: The coupling of a cyclopropylidene boronic acid with a phenyl-substituted 1,3-dioxolane using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or Suzuki-Miyaura couplings, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylidene ketones, while reduction can produce cyclopropylidene alcohols.
Scientific Research Applications
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
Phenylacetone: Contains a phenyl group attached to a ketone, similar in structure but different in reactivity.
Uniqueness
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is unique due to its combination of a cyclopropylidene group and a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
111653-78-2 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[2-(cyclopropylidenemethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H14O2/c1-2-4-12(13-14-7-8-15-13)11(3-1)9-10-5-6-10/h1-4,9,13H,5-8H2 |
InChI Key |
IAWJKJQVSSYLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CC2=CC=CC=C2C3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
